- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
Cas no 915087-27-3 (Depyridinyl Phenyl Apalutamide)
Depyridinyl Phenyl Apalutamide is a modified derivative of apalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer. This compound features structural alterations, including the removal of the pyridinyl moiety and phenyl group substitution, which may enhance its pharmacokinetic and pharmacodynamic properties. Key advantages include improved binding affinity to androgen receptors, potentially leading to greater efficacy in inhibiting tumor growth. The structural modifications may also reduce metabolic degradation, extending its half-life and improving bioavailability. These characteristics make Depyridinyl Phenyl Apalutamide a promising candidate for further research in targeted cancer therapies, particularly for castration-resistant prostate cancer.

915087-27-3 structure
Product name:Depyridinyl Phenyl Apalutamide
Depyridinyl Phenyl Apalutamide Chemical and Physical Properties
Names and Identifiers
-
- 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide
- AGN-PC-00IQXK
- CHEMBL1082410
- RD 162
- PB21237
- 4-[7-(4-CYANO-3-TRIFLUOROMETHYL-PHENYL)-8-OXO-6-THIOXO-5,7-DIAZA-SPIRO[3.4]OCT-5-YL]-2-FLUORO-N-METHYL-BENZAMIDE
- 4-[7-[4-Cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methylbenzamide (ACI)
- N-Methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide
- 4-[7-[4-Cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methylbenzamide
- BCP27723
- RD162;RD-162
- RD162
- AKOS027338696
- CS-0034409
- DTXSID301337376
- NCGC00263137-01
- 915087-27-3
- Benzamide, 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methyl-
- N-methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diaza-spiro[3.4]oct-5-yl]-2-fluorobenzamide
- RD-162
- TS-08197
- HY-111145
- SCHEMBL547156
- DA-57363
- 5ZE6THH5VF
- SMR004701383
- NCGC00263137-02
- Depyridinyl Phenyl Apalutamide
- MLS006010318
-
- MDL: MFCD17392574
- Inchi: 1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31)
- InChI Key: JPQFGMYHKSKKGW-UHFFFAOYSA-N
- SMILES: N#CC1C(C(F)(F)F)=CC(N2C(=S)N(C3C=C(F)C(C(NC)=O)=CC=3)C3(CCC3)C2=O)=CC=1
Computed Properties
- Exact Mass: 476.09300959g/mol
- Monoisotopic Mass: 476.09300959g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 883
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 109Ų
Experimental Properties
- Density: 1.55
Depyridinyl Phenyl Apalutamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8156-5mg |
RD162 |
915087-27-3 | 98% | 5mg |
¥1328.00 | 2023-09-09 | |
Chemenu | CM139720-250mg |
4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide |
915087-27-3 | 97% | 250mg |
$1122 | 2021-08-05 | |
Axon Medchem | 1532-25 mg |
RD 162 |
915087-27-3 | 98% | 25mg |
€500.00 | 2023-07-10 | |
TRC | D356845-1mg |
Depyridinyl Phenyl Apalutamide |
915087-27-3 | 1mg |
$ 106.00 | 2023-09-07 | ||
TRC | D356845-2.5mg |
Depyridinyl Phenyl Apalutamide |
915087-27-3 | 2.5mg |
$ 236.00 | 2023-09-07 | ||
Axon Medchem | 1532-5 mg |
RD 162 |
915087-27-3 | 98% | 5mg |
€125.00 | 2023-07-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8156-10mg |
RD162 |
915087-27-3 | 98% | 10mg |
¥2380.00 | 2023-09-09 | |
1PlusChem | 1P00H1TH-10mg |
N-Methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide |
915087-27-3 | 99% | 10mg |
$313.00 | 2025-02-27 | |
MedChemExpress | HY-111145-10mg |
RD162 |
915087-27-3 | 99.69% | 10mg |
¥2500 | 2024-07-20 | |
MedChemExpress | HY-111145-1mg |
RD162 |
915087-27-3 | 99.69% | 1mg |
¥500 | 2024-07-20 |
Depyridinyl Phenyl Apalutamide Production Method
Production Method 1
Reaction Conditions
1.1 Solvents: Water ; 15 min, 21 °C; 1 h, 21 °C
2.1 Solvents: Dimethylformamide ; 16 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
2.1 Solvents: Dimethylformamide ; 16 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Chromium trioxide , Periodic acid Solvents: Acetonitrile ; 1 h, rt
2.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; -5 °C; 1 h, -5 °C
2.2 1 h, -5 °C
3.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux
4.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
5.1 Solvents: Dimethylformamide ; 16 h, 80 °C
5.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
2.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; -5 °C; 1 h, -5 °C
2.2 1 h, -5 °C
3.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux
4.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
5.1 Solvents: Dimethylformamide ; 16 h, 80 °C
5.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
Reference
- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
Production Method 3
Reaction Conditions
1.1 Solvents: Dimethylformamide ; 16 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
Reference
- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
Production Method 4
Reaction Conditions
1.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
2.1 Solvents: Dimethylformamide ; 16 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
2.1 Solvents: Dimethylformamide ; 16 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
Reference
- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
Production Method 5
Reaction Conditions
1.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux
2.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
3.1 Solvents: Dimethylformamide ; 16 h, 80 °C
3.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
2.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
3.1 Solvents: Dimethylformamide ; 16 h, 80 °C
3.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
Reference
- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
Production Method 6
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; -5 °C; 1 h, -5 °C
1.2 1 h, -5 °C
2.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux
3.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
4.1 Solvents: Dimethylformamide ; 16 h, 80 °C
4.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
1.2 1 h, -5 °C
2.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux
3.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
4.1 Solvents: Dimethylformamide ; 16 h, 80 °C
4.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
Reference
- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
Depyridinyl Phenyl Apalutamide Raw materials
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 4-Cyano-3-trifluoromethylphenylisothiocyanate
- 2-Fluoro-4-nitrobenzoic acid
- Cyclobutanone
- 2-fluoro-1-methyl-4-nitro-benzene
- 2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide
- 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide
- 4-Amino-2-fluoro-N-methylbenzamide
Depyridinyl Phenyl Apalutamide Preparation Products
Depyridinyl Phenyl Apalutamide Related Literature
-
R. Elancheran,V. L. Maruthanila,M. Ramanathan,S. Kabilan,R. Devi,A. Kunnumakara,Jibon Kotoky Med. Chem. Commun. 2015 6 746
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Recommended suppliers
atkchemica
(CAS:915087-27-3)Depyridinyl Phenyl Apalutamide

Purity:95%+
Quantity:1g/5g/10g/100g
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Amadis Chemical Company Limited
(CAS:915087-27-3)Depyridinyl Phenyl Apalutamide

Purity:99%
Quantity:50mg
Price ($):467.0